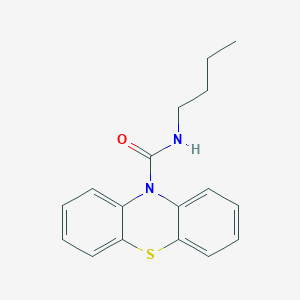
N-butyl-10H-phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-10H-phenothiazine-10-carboxamide, also known as butaperazine, is a phenothiazine derivative that has been widely used in scientific research. It is a potent inhibitor of dopamine receptors and has been studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
Butaperazine exerts its pharmacological effects by blocking dopamine receptors in the brain. Specifically, it acts as an antagonist at D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide reduces the activity of dopamine in the brain, which can help to alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide are primarily related to its effects on dopamine receptors. By blocking these receptors, N-butyl-10H-phenothiazine-10-carboxamide can reduce the activity of dopamine in the brain, which can lead to a range of effects on mood, behavior, and cognition. Other effects of N-butyl-10H-phenothiazine-10-carboxamide may include sedation, anticholinergic effects, and cardiovascular effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-10H-phenothiazine-10-carboxamide in lab experiments is its potent and selective inhibition of dopamine receptors. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using N-butyl-10H-phenothiazine-10-carboxamide is its potential for off-target effects, such as sedation and anticholinergic effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-butyl-10H-phenothiazine-10-carboxamide. One potential direction is the development of more selective dopamine receptor antagonists that can be used to study specific subtypes of dopamine receptors. Another direction is the investigation of the potential therapeutic effects of N-butyl-10H-phenothiazine-10-carboxamide in combination with other drugs, such as antidepressants or mood stabilizers. Finally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-butyl-10H-phenothiazine-10-carboxamide, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-butyl-10H-phenothiazine-10-carboxamide involves the reaction of N-butyl-10H-phenothiazine with phosgene to form N-butyl-10H-phenothiazine-10-carbonyl chloride, which is then reacted with ammonia to form N-butyl-10H-phenothiazine-10-carboxamide. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
Butaperazine has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Tourette's syndrome. It has been shown to be a potent inhibitor of dopamine receptors, which are implicated in the pathophysiology of these disorders. Butaperazine has also been studied for its potential use as an antipsychotic drug.
properties
Product Name |
N-butyl-10H-phenothiazine-10-carboxamide |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-butylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |
InChI Key |
FMCOEOVNUJVWGI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)

![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)


![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
